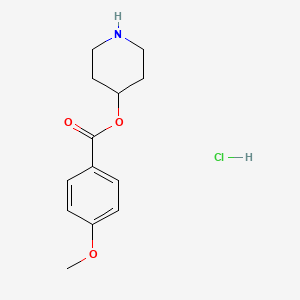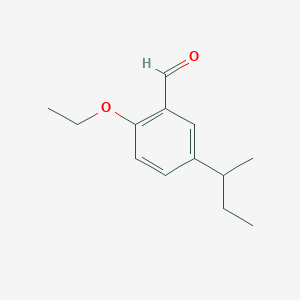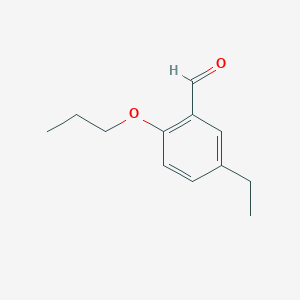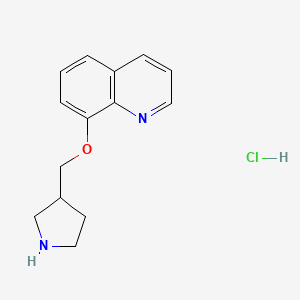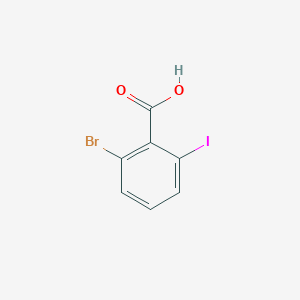
2-Bromo-6-iodobenzoic acid
Vue d'ensemble
Description
2-Bromo-6-iodobenzoic acid is a compound with the molecular formula C7H4BrIO2 . It is a solid substance and its IUPAC name is 2-bromo-6-iodobenzoic acid .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-iodobenzoic acid is characterized by the presence of bromine and iodine substituents on a benzoic acid backbone . The InChI code for this compound is 1S/C7H4BrIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) .Physical And Chemical Properties Analysis
2-Bromo-6-iodobenzoic acid has a molecular weight of 326.91 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its relative hydrophobicity . It has one hydrogen bond donor and two hydrogen bond acceptors .Applications De Recherche Scientifique
Synthesis Applications
2-Bromo-6-iodobenzoic acid serves as a valuable precursor in organic synthesis. For instance, it is utilized in the synthesis of 6-bromo-2-arylindoles, a process that involves regioselective bromination followed by a series of reactions including Curtius rearrangement and Sonogashira coupling (Valois-Escamilla et al., 2011). This method is particularly notable for its ability to introduce a bromine atom selectively at the C-6 position of indoles.
Environmental Biodegradation
In environmental research, 2-bromobenzoic acid derivatives have been studied for their biodegradation properties. A specific strain of Pseudomonas aeruginosa has been shown to degrade various halobenzoates, including 2-bromobenzoic acid derivatives (Higson & Focht, 1990). This finding is significant for understanding the microbial breakdown of halogenated organic compounds in the environment.
Catalyst-Free Reactions in Organic Chemistry
2-Bromo-6-iodobenzoic acid is also involved in catalyst-free P-C coupling reactions, which are conducted in water under microwave irradiation. This method is appreciated for its simplicity and functional group compatibility, offering an efficient route to phosphinoylbenzoic acids (Jablonkai & Keglevich, 2015).
Role in Oxidation Processes
The compound plays a role in oxidation processes. 2-Iodoxybenzoic acid (IBX), prepared from 2-iodobenzoic acid, is used in organic synthesis as an oxidizing agent, particularly suited to convert alcohols to aldehydes (Sharma et al., 2013).
Transformation into Esters
2-Bromo-6-iodobenzoic acid can be transformed into various esters. For example, 2-iodoxybenzoic acid (IBX) reacts with alkyl halides in the presence of tetraethyl ammonium bromide to yield 2-iodobenzoate esters (Zhang et al., 2012). These esters have potential for further synthetic applications.
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-6-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQGEYMPMWQTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698491 | |
| Record name | 2-Bromo-6-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-iodobenzoic acid | |
CAS RN |
1022128-96-6 | |
| Record name | 2-Bromo-6-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1395115.png)

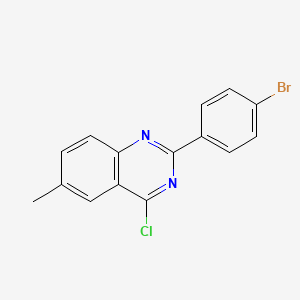
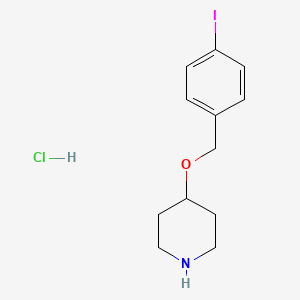
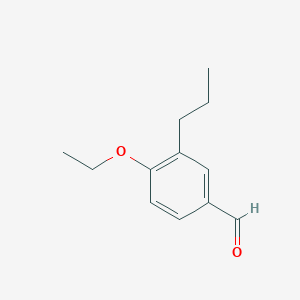
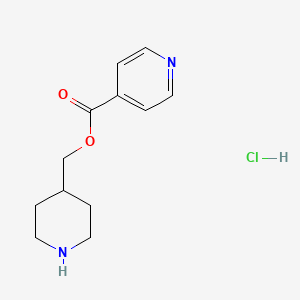
![5-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-chloroaniline](/img/structure/B1395128.png)
![4-[(6-Chloro-2-pyridinyl)amino]-2-butanol](/img/structure/B1395129.png)
![4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline](/img/structure/B1395131.png)
![4-[Ethyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1395132.png)
